

An In-depth Technical Guide to 3-Pyridazineethanol: Discovery, Synthesis, and Applications

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Compound of Interest

Compound Name: *3-Pyridazineethanol*
CAS No.: 101479-62-3
Cat. No.: B3071869

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **3-pyridazineethanol**, a heterocyclic alcohol of significant interest in medicinal chemistry and drug development. While the specific historical discovery of this compound is not prominently documented, its importance lies in its role as a versatile building block for the synthesis of a wide array of functionalized pyridazine derivatives. This guide will delve into the plausible synthetic routes, chemical properties, and the established and potential applications of **3-pyridazineethanol**, offering a valuable resource for researchers in the field.

Introduction: The Pyridazine Scaffold in Medicinal Chemistry

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties, including its electron-deficient nature, and its ability to participate in hydrogen bonding, make it an attractive core for the design of biologically active molecules.[3] Pyridazine derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antihypertensive properties.[4][5] The introduction of various substituents onto the pyridazine ring allows for the fine-tuning of a compound's physicochemical properties and biological activity. **3-Pyridazineethanol**, featuring a hydroxyethyl group at the 3-position, represents a key intermediate that enables further structural modifications and the development of novel therapeutic agents.

Postulated Discovery and Historical Context

While a singular, seminal publication detailing the initial discovery of **3-pyridazineethanol** is not readily apparent in the historical chemical literature, its existence can be inferred from the broader development of pyridazine chemistry. The synthesis of the parent pyridazine ring was first reported in the late 19th century.[3] The subsequent exploration of pyridazine derivatives for various applications, particularly in the mid-20th century with the rise of modern medicinal chemistry, likely led to the synthesis of simple substituted pyridazines, including those with alcohol functionalities.

The development of synthetic methodologies for introducing side chains onto the pyridazine ring, such as the reduction of carboxylic acids or the reaction of organometallic reagents with halogenated pyridazines, would have paved the way for the preparation of **3-pyridazineethanol**. Its significance would have been recognized by synthetic chemists as a valuable synthon for introducing a flexible, two-carbon spacer with a reactive hydroxyl group, ideal for further chemical transformations.

Synthesis of 3-Pyridazineethanol: Plausible Methodologies

Given the absence of a standardized, widely cited protocol for the synthesis of **3-pyridazineethanol**, this section outlines plausible and chemically sound methodologies based on established reactions for pyridazine derivatives.

Reduction of Pyridazine-3-Carboxylic Acid and its Esters

A common and reliable method for the synthesis of primary alcohols is the reduction of the corresponding carboxylic acid or ester.[6][7][8]

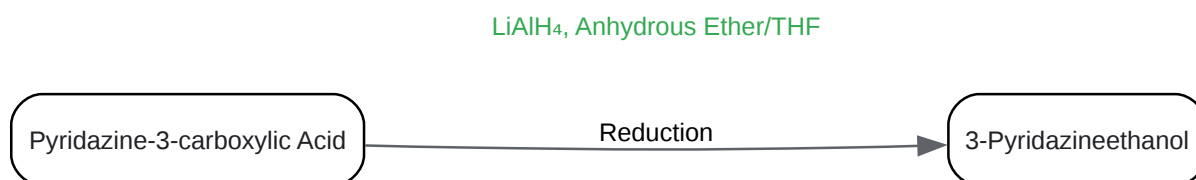
Protocol 1: Reduction of Pyridazine-3-Carboxylic Acid using a Strong Reducing Agent

- Starting Material: Pyridazine-3-carboxylic acid.
- Reagent: A strong reducing agent such as Lithium Aluminum Hydride (LiAlH_4).[9]
- Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF).
- Procedure: a. A solution of pyridazine-3-carboxylic acid in the chosen anhydrous solvent is slowly added to a stirred suspension of an excess of LiAlH_4 at $0\text{ }^\circ\text{C}$ under an inert atmosphere (e.g., nitrogen or argon). b. The reaction mixture is then allowed to warm to room temperature and stirred for several hours to ensure complete reduction. c. The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution. d. The resulting precipitate is filtered off, and the organic layer is separated. e. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). f. The combined organic extracts are dried over an anhydrous salt (e.g., Na_2SO_4), filtered, and the solvent is removed under reduced pressure to yield crude **3-pyridazineethanol**. g. Purification is typically achieved through column chromatography on silica gel.

Causality behind Experimental Choices:

- LiAlH_4 : This is a powerful reducing agent capable of reducing carboxylic acids to primary alcohols.[6] Its use necessitates anhydrous conditions due to its high reactivity with water.
- Anhydrous Solvent: The use of anhydrous solvents is critical to prevent the violent decomposition of LiAlH_4 and to ensure the efficiency of the reduction.
- Inert Atmosphere: An inert atmosphere prevents the reaction of LiAlH_4 with atmospheric moisture and oxygen.
- Quenching Procedure: The specific quenching procedure is designed to safely neutralize the excess reducing agent and to form a granular precipitate that is easily filtered.

Diagram: Synthesis of **3-Pyridazineethanol** via Reduction



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Caption: Reduction of pyridazine-3-carboxylic acid to **3-pyridazineethanol**.

Grignard Reaction with 3-Halopyridazines

Another potential route involves the use of a Grignard reagent to introduce the hydroxyethyl moiety.^{[10][11]}

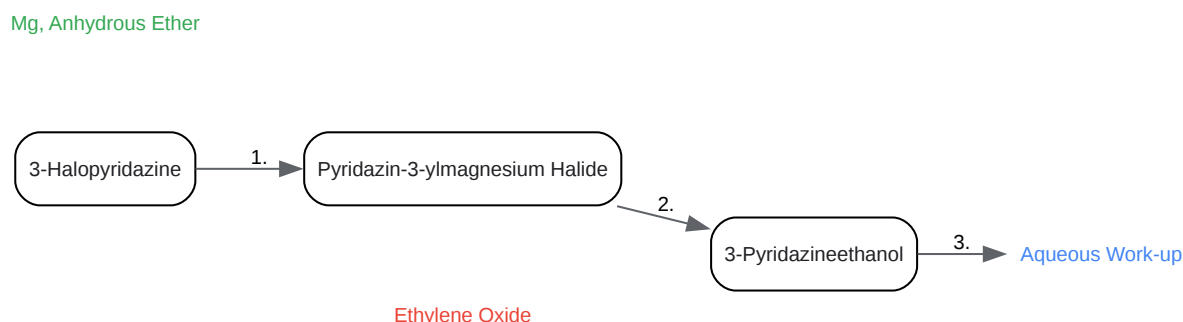
Protocol 2: Reaction of a 3-Halopyridazine with Ethylene Oxide via a Grignard Reagent

- Starting Material: 3-Chloropyridazine or 3-bromopyridazine.
- Reagents: Magnesium turnings, ethylene oxide.
- Solvent: Anhydrous diethyl ether or THF.
- Procedure: a. A Grignard reagent is first prepared by reacting the 3-halopyridazine with magnesium turnings in anhydrous ether or THF under an inert atmosphere. b. The freshly prepared Grignard reagent is then treated with a solution of ethylene oxide in the same solvent at a low temperature (e.g., 0 °C).^[12] c. The reaction mixture is stirred for a period to allow for the nucleophilic ring-opening of the epoxide. d. The reaction is quenched with a saturated aqueous solution of ammonium chloride. e. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. f. The combined organic extracts are dried, filtered, and concentrated under reduced pressure. g. The crude product is purified by column chromatography.

Causality behind Experimental Choices:

- Grignard Reagent Formation: The formation of the pyridazinyl Grignard reagent creates a potent nucleophile at the 3-position of the pyridazine ring.[13]
- Ethylene Oxide: This electrophilic three-membered ring is susceptible to nucleophilic attack by the Grignard reagent, leading to the formation of a two-carbon extension with a terminal alkoxide.[11]
- Low Temperature: The reaction with ethylene oxide is typically carried out at low temperatures to control the exothermicity of the reaction and to minimize side reactions.
- Aqueous Work-up: The addition of a mild acid, such as ammonium chloride, protonates the intermediate alkoxide to yield the final alcohol product.

Diagram: Synthesis of **3-Pyridazineethanol** via Grignard Reaction



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Caption: Two-step synthesis of **3-pyridazineethanol** using a Grignard reagent.

Physicochemical Properties and Spectroscopic Characterization

While specific experimental data for **3-pyridazineethanol** is not readily available in comprehensive databases, its properties can be predicted based on its structure and comparison with analogous compounds.

Table 1: Predicted Physicochemical Properties of **3-Pyridazineethanol**

Property	Predicted Value
Molecular Formula	C ₆ H ₈ N ₂ O
Molecular Weight	124.14 g/mol
Appearance	Likely a colorless to pale yellow liquid or low-melting solid
Boiling Point	Estimated to be >200 °C
Solubility	Expected to be soluble in water and polar organic solvents
pKa	The pyridazine nitrogen atoms will exhibit basicity

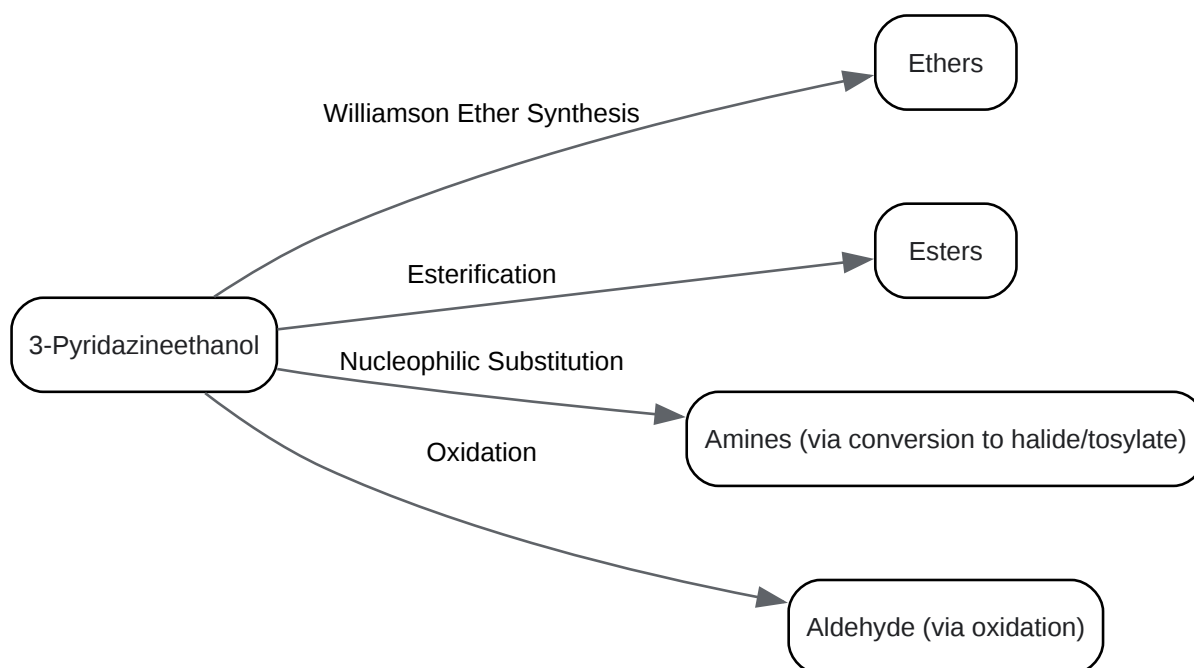
Predicted Spectroscopic Data:

- ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridazine ring protons, likely in the aromatic region (δ 7.5-9.0 ppm). The methylene protons of the ethyl group will appear as two triplets, with the protons adjacent to the hydroxyl group being more deshielded.
- ¹³C NMR: The carbon NMR spectrum will display signals for the four unique carbons of the pyridazine ring and the two carbons of the ethyl side chain. The carbon bearing the hydroxyl group will be in the range of δ 60-70 ppm.
- IR Spectroscopy: The infrared spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. Characteristic C-H, C=N, and C=C stretching and bending vibrations for the aromatic ring will also be present.
- Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z 124. Key fragmentation patterns would likely involve the loss of water (M-18) and cleavage of the C-C bond between the pyridazine ring and the ethyl group.

Applications in Drug Discovery and Development

The utility of **3-pyridazineethanol** lies in its potential as a versatile intermediate for the synthesis of more complex molecules with therapeutic potential. The hydroxyl group serves as a handle for a variety of chemical transformations.

Diagram: Potential Derivatizations of **3-Pyridazineethanol**



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Caption: Potential synthetic transformations of **3-pyridazineethanol**.

The resulting derivatives, such as ethers, esters, and amines, can be screened for a wide range of biological activities. The pyridazine scaffold itself is known to interact with various biological targets, and the modifications enabled by the hydroxyethyl group can enhance binding affinity, improve pharmacokinetic properties, and reduce toxicity. For instance, the introduction of larger, lipophilic groups can improve cell membrane permeability, while the incorporation of polar functionalities can enhance aqueous solubility.

Conclusion

3-Pyridazineethanol, while not a widely documented compound in its own right, represents a fundamentally important building block in the field of medicinal chemistry. Its synthesis, achievable through standard organic transformations, provides access to a versatile platform for the development of novel pyridazine-based therapeutic agents. This guide has outlined plausible synthetic routes, predicted physicochemical and spectroscopic properties, and highlighted the potential applications of this valuable intermediate. Further research into the synthesis and characterization of **3-pyridazineethanol** and its derivatives is warranted to fully explore its potential in the discovery of new and effective drugs.

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